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Abstract
Rezvilutamide (formerly SHR3680) is a novel, potent, second-generation non-steroidal

androgen receptor (AR) antagonist. It has demonstrated significant clinical efficacy in the

treatment of prostate cancer. This technical guide provides an in-depth analysis of the core

mechanism of action of rezvilutamide, focusing on its effect on the transcription of androgen-

responsive genes. This document details the molecular interactions of rezvilutamide with the

AR signaling pathway, summarizes key quantitative data from preclinical and clinical studies,

and provides an overview of the experimental protocols used to elucidate its mechanism.

Visual diagrams of the signaling pathway and experimental workflows are included to facilitate

a comprehensive understanding.

Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the

development and progression of prostate cancer.[1] Upon binding to androgens such as

testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it binds

to androgen response elements (AREs) in the promoter and enhancer regions of target genes,

thereby modulating their transcription.[2] This signaling cascade promotes the growth and

survival of prostate cancer cells.
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Rezvilutamide is a next-generation AR inhibitor designed to overcome the limitations of first-

generation antiandrogens.[2] It exhibits a high binding affinity for the AR and acts as a full

antagonist, even in the context of AR overexpression, which is a common resistance

mechanism in castration-resistant prostate cancer (CRPC).[2] This guide will explore the

molecular underpinnings of rezvilutamide's function and its quantifiable effects on the

downstream targets of the AR signaling pathway.

Mechanism of Action
Rezvilutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens

to the ligand-binding domain (LBD) of the AR.[2] This competitive antagonism initiates a

cascade of inhibitory events:

Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, rezvilutamide
prevents the conformational changes necessary for the receptor's translocation into the

nucleus.

Blockade of AR Binding to DNA: Consequently, the AR is unable to bind to AREs on the

DNA, a crucial step for initiating gene transcription.

Suppression of Androgen-Responsive Gene Transcription: The ultimate outcome of

rezvilutamide's action is the potent suppression of the transcription of AR target genes that

are essential for prostate cancer cell proliferation and survival.

This multi-faceted inhibition of the AR signaling pathway underscores the potent anti-tumor

activity of rezvilutamide.

Signaling Pathway
The following diagram illustrates the androgen receptor signaling pathway and the inhibitory

action of rezvilutamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.bioworld.com/articles/652182-phase-i-ii-trial-explores-use-of-shr-3680-for-metastatic-castration-resistant-prostate-cancer?v=preview
https://www.bioworld.com/articles/652182-phase-i-ii-trial-explores-use-of-shr-3680-for-metastatic-castration-resistant-prostate-cancer?v=preview
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.bioworld.com/articles/652182-phase-i-ii-trial-explores-use-of-shr-3680-for-metastatic-castration-resistant-prostate-cancer?v=preview
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Androgen
(e.g., DHT)

Androgen Receptor
(AR)

Binds
HSP

AR Dimerization
& Nuclear Translocation

Activation
Rezvilutamide

Competitively
Binds

Inhibits

Androgen Response
Element (ARE)

Binds Androgen-Responsive
Gene Transcription

Initiates

Click to download full resolution via product page

Figure 1: Androgen Receptor Signaling Pathway and Rezvilutamide's Mechanism of Action.

Quantitative Data on the Effect of Rezvilutamide
The efficacy of rezvilutamide in suppressing androgen-responsive gene transcription has been

quantified in both preclinical and clinical studies. A primary biomarker for AR activity in prostate

cancer is the prostate-specific antigen (PSA), the gene for which (KLK3) is directly regulated by

the AR.

Clinical Efficacy: PSA Response
Clinical trials have demonstrated rezvilutamide's potent ability to reduce PSA levels in patients

with prostate cancer. The Phase III CHART study, a randomized, open-label trial, compared

rezvilutamide plus androgen deprivation therapy (ADT) to bicalutamide plus ADT in patients

with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).
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Metric
Rezvilutamide
+ ADT

Bicalutamide +
ADT

Hazard Ratio
(HR) [95% CI]

p-value

Radiographic

Progression-Free

Survival (rPFS)

Not Reached 25.1 months 0.44 [0.33-0.58] <0.0001

Overall Survival

(OS)
Not Reached Not Reached 0.58 [0.44-0.77] 0.0001

Table 1: Key Efficacy Outcomes from the CHART Study.

A Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) also

showed significant anti-tumor activity.

Metric Result

PSA response (≥50% decrease) at week 12 68.0% of patients

Stabilized bone disease at week 12 88.3% of patients

Objective response in soft tissue lesions 34.4% of patients

Table 2: Anti-Tumor Activity of Rezvilutamide in a Phase I/II mCRPC Trial.

Experimental Protocols
The following sections outline the general methodologies for key experiments used to

characterize the effect of AR inhibitors like rezvilutamide on androgen-responsive gene

transcription. Specific details for rezvilutamide would be found in its preclinical pharmacology

publications.

Cell Culture
Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP and VCaP are

commonly used. These cells express functional AR and are responsive to androgen

stimulation.
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Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium

supplemented with fetal bovine serum (FBS). For experiments investigating androgen-

dependent effects, cells are often maintained in a medium containing charcoal-stripped FBS

to deplete endogenous androgens.

Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the AR in response to androgens

and the inhibitory effect of compounds like rezvilutamide.
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Figure 2: General Workflow for a Luciferase Reporter Assay.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter

with multiple AREs is introduced into prostate cancer cells. AR activation leads to the

expression of luciferase, which produces a measurable light signal upon the addition of its

substrate.
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Protocol Outline:

Seed prostate cancer cells in multi-well plates.

Transfect cells with an ARE-driven luciferase reporter plasmid and a control plasmid (e.g.,

Renilla luciferase for normalization).

After transfection, treat the cells with a constant concentration of an androgen (e.g., DHT)

and varying concentrations of rezvilutamide.

Incubate for a specified period (e.g., 24-48 hours).

Lyse the cells and measure the luciferase activity using a luminometer.

Normalize the firefly luciferase signal to the control (Renilla) signal.

Calculate the half-maximal inhibitory concentration (IC50) of rezvilutamide.

Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of specific androgen-

responsive genes.

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample in

real-time.

Protocol Outline:

Treat prostate cancer cells with androgens and/or rezvilutamide for a defined period.

Isolate total RNA from the cells.

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

Perform real-time PCR using primers specific for the androgen-responsive genes of

interest (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene for

normalization (e.g., GAPDH).

Analyze the data to determine the relative fold change in gene expression.
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Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine if rezvilutamide affects the binding of the AR to the AREs

of its target genes.
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and/or Rezvilutamide
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(e.g., with formaldehyde)

Lyse cells and shear DNA

Immunoprecipitate AR-DNA complexes
using an anti-AR antibody
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Quantify DNA by qPCR or sequencing
(ChIP-seq)
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Figure 3: General Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.

Principle: This technique allows for the identification of protein-DNA interactions in the cell.

Protocol Outline:

Treat cells with androgens and/or rezvilutamide.
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Cross-link proteins to DNA using formaldehyde.

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

Incubate the chromatin with an antibody specific to the AR to immunoprecipitate the AR-

DNA complexes.

Reverse the cross-links to release the DNA.

Purify the DNA and quantify the amount of specific ARE-containing DNA fragments using

qRT-PCR or perform high-throughput sequencing (ChIP-seq) to identify all AR binding

sites in the genome.

Conclusion
Rezvilutamide is a potent and specific antagonist of the androgen receptor. Its mechanism of

action, centered on the comprehensive inhibition of AR signaling, leads to a significant

reduction in the transcription of androgen-responsive genes. This activity has been robustly

demonstrated through the significant and sustained reductions in PSA levels observed in

clinical trials, translating to improved clinical outcomes for patients with prostate cancer. The

experimental methodologies outlined in this guide provide a framework for the continued

investigation and characterization of novel AR inhibitors. Further preclinical studies detailing the

impact of rezvilutamide on a broader spectrum of androgen-responsive genes will continue to

enhance our understanding of its therapeutic potential.
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responsive-gene-transcription]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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